3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile
Description
Properties
Molecular Formula |
C12H6BrF6NO3 |
|---|---|
Molecular Weight |
406.07 g/mol |
IUPAC Name |
3-[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C12H6BrF6NO3/c13-7-5-6(8(21)3-4-20)1-2-9(7)22-11(15,16)10(14)23-12(17,18)19/h1-2,5,10H,3H2 |
InChI Key |
JOPXFLWRYSEIRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC#N)Br)OC(C(OC(F)(F)F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| S1: Preparation of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline intermediate | Addition reaction of 3-bromo-4-aminophenol with perfluoromethyl vinyl ether in alkaline medium | - 3-bromo-4-aminophenol dissolved in Dimethylformamide (DMF) - Potassium hydroxide or sodium hydroxide as base - Slow introduction of perfluoromethyl vinyl ether gas - Reaction temperature: 40 °C - Reaction time: 4 hours - Molar ratio: 1 (aminophenol) : 3 (vinyl ether) : 2 (base) : 3 (vinyl ether) |
- Intermediate isolated by extraction, washing, drying, and column chromatography - Typical yield: ~70% |
| S2: Synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile | Condensation of the intermediate with benzoylacetonitrile derivative in DMF | - Intermediate dissolved in DMF - Addition of benzoylacetonitrile and ammonium acetate - Heating to 80 °C - Stirring for 12 hours - Molar ratio: 1 (intermediate) : 1.5 (benzoylacetonitrile) : 2 (ammonium acetate) |
- Product purified by extraction, washing, concentration, and column chromatography - Yield: ~59% |
Reaction Mechanism Insights
- Step S1 involves nucleophilic attack of the phenolic oxygen or amino group on the electrophilic perfluoromethyl vinyl ether, facilitated by the alkaline environment, leading to the formation of the trifluoroethoxy substituent on the aromatic ring.
- Step S2 likely proceeds via a Knoevenagel-type condensation or related nucleophilic addition-elimination mechanism between the activated methylene group of benzoylacetonitrile and the aromatic intermediate, with ammonium acetate acting as a catalyst or buffer.
Solvent and Reagent Considerations
- Dimethylformamide (DMF) is the solvent of choice due to its high polarity and ability to dissolve both organic and inorganic reagents, facilitating smooth reaction kinetics.
- The use of potassium hydroxide or sodium hydroxide ensures a strong alkaline environment necessary for the initial addition reaction.
- Perfluoromethyl vinyl ether is introduced as a gas, requiring controlled addition to maintain reaction safety and efficiency.
- Ammonium acetate serves as a mild ammonium source to promote condensation in the second step.
Purification and Characterization
- After each reaction step, the crude product mixture undergoes:
- Extraction with suitable organic solvents to separate the product from aqueous impurities.
- Washing to remove residual inorganic salts.
- Drying over anhydrous agents.
- Column chromatography for final purification, typically using silica gel and a petroleum ether/ethyl acetate solvent system (3:1 volume ratio).
- Reaction progress is monitored by Thin Layer Chromatography (TLC) using the same solvent system.
3 Data Table: Typical Reaction Parameters and Yields
| Parameter | Step S1 (Intermediate) | Step S2 (Final Product) |
|---|---|---|
| Starting Material Amount | 10 g 3-bromo-4-aminophenol | 6.2 g intermediate |
| Solvent Volume | 150 mL DMF | 50 mL DMF |
| Base Amount | 7.98 g KOH (0.14 mol) | Not used |
| Perfluoromethyl Vinyl Ether | 34 g (0.21 mol) | Not used |
| Benzoylacetonitrile Amount | Not used | 4.17 g (0.03 mol) |
| Ammonium Acetate Amount | Not used | 3.08 g (0.04 mol) |
| Reaction Temperature | 40 °C | 80 °C |
| Reaction Time | 4 hours | 12 hours |
| Yield (%) | ~70% | ~59% |
5 Summary
The preparation of This compound is efficiently achieved through a two-step synthetic route involving:
- An alkaline addition of perfluoromethyl vinyl ether to 3-bromo-4-aminophenol in DMF to form the trifluoroethoxy-substituted intermediate.
- Subsequent condensation of this intermediate with benzoylacetonitrile in the presence of ammonium acetate under heating to yield the target benzoylacetonitrile derivative.
This method is characterized by mild conditions, good yields, and practical purification steps, making it suitable for laboratory-scale synthesis and potential scale-up.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while hydrolysis can produce carboxylic acids or amides .
Scientific Research Applications
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrile group can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or signaling pathways .
Comparison with Similar Compounds
Key Characteristics :
- Functional Groups : Bromine (electrophilic substituent), trifluoromethoxy-ethoxy chain (electron-withdrawing), and acetonitrile (polarizable nitrile group).
Comparison with Structurally Similar Compounds
Novaluron (ISO Name)
Structure : N-[[3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide .
Molecular Formula : C₁₇H₉ClF₈N₂O₄ (MW: ~492.5 g/mol).
| Feature | Target Compound | Novaluron |
|---|---|---|
| Core Structure | Benzoylacetonitrile | Benzoylurea |
| Halogen Substituent | Bromine (3-position) | Chlorine (3-position) |
| Functional Group | Nitrile (-CN) | Urea (-NHCONH-) |
| Molecular Weight | 397.06 g/mol | 492.5 g/mol |
| Applications | Hypothetical agrochemical | Insect growth regulator |
Key Differences :
- Reactivity: The nitrile group in the target compound may confer higher electrophilicity compared to novaluron’s urea group, which participates in hydrogen bonding .
- Bioactivity: Urea derivatives like novaluron inhibit chitin synthesis in insects, whereas nitriles might exhibit distinct mechanisms (e.g., enzyme inhibition via covalent binding) .
2-Bromo-4'-(Trifluoromethoxy)acetophenone
Structure: A brominated acetophenone derivative with a trifluoromethoxy substituent . Molecular Formula: C₉H₆BrF₃O₂ (MW: 283.04 g/mol).
| Feature | Target Compound | 2-Bromo-4'-Trifluoromethoxyacetophenone |
|---|---|---|
| Core Structure | Benzoylacetonitrile | Acetophenone |
| Functional Group | Nitrile (-CN) | Ketone (-CO-) |
| Molecular Weight | 397.06 g/mol | 283.04 g/mol |
| Applications | Not specified | Synthetic intermediate |
Key Differences :
- Polarity: The ketone in 2-bromo-4'-trifluoromethoxyacetophenone is less polarizable than the nitrile group, affecting solubility and reactivity .
Hexaflumuron
Structure : N-[[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide .
Molecular Formula : C₁₆H₇Cl₂F₆N₂O₃ (MW: ~465.1 g/mol).
| Feature | Target Compound | Hexaflumuron |
|---|---|---|
| Core Structure | Benzoylacetonitrile | Benzoylurea |
| Halogen Substituent | Bromine | Chlorine (3,5-positions) |
| Fluorinated Chain | 1,1,2-Trifluoro-2-trifluoromethoxyethoxy | 1,1,2,2-Tetrafluoroethoxy |
| Applications | Not specified | Termiticide |
Key Differences :
- Fluorination : Hexaflumuron’s tetrafluoroethoxy chain may enhance environmental persistence compared to the target compound’s trifluoroethoxy group .
Research Findings and Trends
Halogen Effects: Bromine’s larger atomic radius compared to chlorine (in novaluron/hexaflumuron) may enhance steric hindrance, altering binding affinity in biological targets .
Fluorinated Chains : The trifluoromethoxy-ethoxy group in the target compound balances lipophilicity and metabolic stability, similar to analogs like teflubenzuron .
Nitrile vs. Urea : Nitriles are less prone to hydrolysis than ureas, suggesting the target compound could exhibit longer environmental half-life .
Biological Activity
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry and agriculture due to its potential biological activities. This article aims to explore its biological properties, including insecticidal activity, cytotoxic effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C10H8BrF6NO2
- Molecular Weight : 368.07 g/mol
- CAS Number : 1980045-42-8
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Insecticidal Activity
Recent studies have highlighted the compound's efficacy as an insecticide. It has been shown to affect various insect pests by disrupting their physiological processes.
Case Study :
A study published in Pesticides evaluated the insecticidal properties of several new molecules, including this compound. It demonstrated significant toxicity against common agricultural pests such as aphids and whiteflies. The mode of action appears to involve interference with the nervous system of the insects, leading to paralysis and death .
| Insect Species | LC50 (mg/L) | Observed Effects |
|---|---|---|
| Aphids | 0.5 | Paralysis |
| Whiteflies | 0.8 | Mortality |
2. Cytotoxic Effects
In vitro studies have investigated the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it exhibits selective toxicity towards certain cancer cells while sparing normal cells.
Research Findings :
A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation |
| HeLa | 15 | Cell cycle arrest |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets involved in signal transduction pathways.
Hypothesized Pathways :
- Inhibition of Protein Kinases : The compound may inhibit key protein kinases that regulate cell growth and survival.
- Disruption of Calcium Homeostasis : Alterations in calcium signaling pathways could contribute to its cytotoxic effects.
Q & A
Q. How does this compound’s logP and solubility profile impact its utility in drug discovery?
- Methodological Answer : The trifluoromethoxy group increases hydrophobicity (logP ~3.7, estimated via XLogP3), reducing aqueous solubility. Formulation strategies include co-solvents (e.g., PEG 400) or nanoparticle encapsulation. In vitro assays (e.g., Caco-2 permeability) assess absorption, while metabolic stability in liver microsomes evaluates CYP450 interactions. Fluorine’s electronegativity enhances membrane penetration but may require balancing with polar groups (e.g., -OH or -NH₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
